molecular formula C19H24ClN3O4 B12778127 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid CAS No. 105170-63-6

4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid

Cat. No.: B12778127
CAS No.: 105170-63-6
M. Wt: 393.9 g/mol
InChI Key: ZGRLHYNHBATWKF-UHFFFAOYSA-N
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Description

4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a propyl group and a propoxy chain linked to a pyridazinyl moiety. The presence of chlorine and ethyl groups further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the propoxy chain and the pyridazinyl moiety. Key reagents include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The chlorine atom in the pyridazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)oxy)propoxy)-3-propylbenzoic acid
  • 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide

Uniqueness

Compared to similar compounds, 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid stands out due to its unique combination of functional groups and structural features

Properties

105170-63-6

Molecular Formula

C19H24ClN3O4

Molecular Weight

393.9 g/mol

IUPAC Name

4-[3-[(5-chloro-1-ethyl-6-oxopyridazin-4-yl)amino]propoxy]-3-propylbenzoic acid

InChI

InChI=1S/C19H24ClN3O4/c1-3-6-13-11-14(19(25)26)7-8-16(13)27-10-5-9-21-15-12-22-23(4-2)18(24)17(15)20/h7-8,11-12,21H,3-6,9-10H2,1-2H3,(H,25,26)

InChI Key

ZGRLHYNHBATWKF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)OCCCNC2=C(C(=O)N(N=C2)CC)Cl

Origin of Product

United States

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